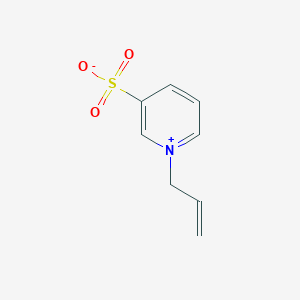

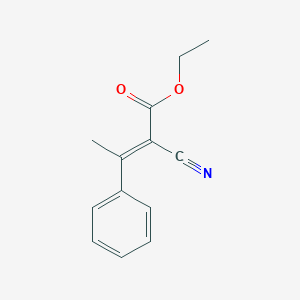

2-Cyano-3-phenylcrotonic acid ethyl ester

Overview

Description

2-Cyano-3-phenylcrotonic acid ethyl ester is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various cyano esters and their properties, which can be related to the compound . For instance, the synthesis of 3-acyl-2-aminobenzofuran derivatives from 2-(cyanomethyl)phenyl esters suggests the reactivity of cyano esters in the presence of palladium catalysts . Additionally, the study of photochemical reactions of 2-cyanocyclohexanones to form ω-cyano esters indicates the potential for photochemical transformations of cyano esters .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed cycloisomerization, as seen in the production of 3-acyl-2-aminobenzofuran derivatives from 2-(cyanomethyl)phenyl esters . Another method includes photochemical reactions, where 2-cyanocyclohexanones are transformed into ω-cyano esters . These methods highlight the reactivity of cyano esters under different conditions and could potentially be applied to the synthesis of 2-Cyano-3-phenylcrotonic acid ethyl ester.

Molecular Structure Analysis

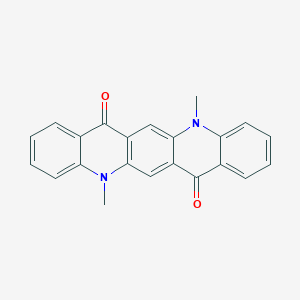

The molecular structure of cyano esters can influence their physical properties and reactivity. For example, the conformational difference in the cyano group's cis-trans orientation in 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester affects the carbonyl group's vibrational spectrum . This suggests that the molecular structure of 2-Cyano-3-phenylcrotonic acid ethyl ester could also significantly impact its spectral properties.

Chemical Reactions Analysis

Cyano esters participate in various chemical reactions. The photochemical reactions of 2-cyanocyclohexanones to yield ω-cyano esters and ω-formyl α,β-unsaturated nitriles demonstrate the reactivity of cyano esters under UV light . Intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates to form tetrahydronaphthalene lignan esters also shows the potential for cyclization reactions involving ester compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano esters can be diverse. For instance, the electrochromic properties of polymers derived from octanoic acid 2-thiophen-3-yl-ethyl ester indicate that ester compounds can be used in applications requiring color changes . The cardiotonic activity of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters also reveals the biological activity of cyano ester derivatives .

Scientific Research Applications

Reactivity and Chemical Properties

- The compound exhibits interesting reactivity due to its conjugated system, which consists of an NN double bond conjugated with a C-C double bond. This reactivity is evident in its interactions with ozone, hydrogen, hydrochloric acid, and phenyl magnesium bromide (J. V. Alphen, 2010).

Synthesis and Derivatives

- It's involved in the formation of ethyl esters of various nicotinic acids and undergoes partial conversion into dihydrofuro[3,4-c]pyridines at increased temperatures (R. A. Gadzhili et al., 2005).

- A study demonstrated a significant wavenumber shift in its vibration and Raman spectrum due to the conformational difference in its polymorphs (K. Todori et al., 1994).

Application in Polymer Science

- It is used in synthesizing azo polymers with electronic push and pull structures, showing significant potential in polymer science, especially in the study of photoinduced birefringence behavior (H. Cao et al., 2008).

Analytical Techniques and Crystallography

- The compound's polymorphic crystals could be distinguished in glass capillaries using polarizing microscopic Raman scattering spectroscopy, offering new insights into organic crystal orientation (K. Todori et al., 1993).

Mechanism of Action

Target of Action

Esters, in general, are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

Esters can undergo various reactions such as hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride to form alcohols, and reaction with grignard reagents . These reactions can lead to changes in the structure of the ester, potentially altering its interaction with its targets.

Biochemical Pathways

For instance, esters can be synthesized from acyl-CoA and alcohol condensation, from oxidation of hemiacetals formed from aldehydes and alcohols, and from the insertion of oxygen adjacent to the carbonyl group in a straight chain or cyclic ketone by Baeyer–Villiger monooxygenases . The physiological role of the ester-forming reactions can allow degradation of ketones for use as a carbon source and may play a role in detoxification of aldehydes or recycling cofactors .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure, and esters are generally known to be well absorbed due to their lipophilic nature .

Result of Action

The reactions that esters undergo, such as hydrolysis and reduction, can lead to the formation of different compounds, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Cyano-3-phenylcrotonic acid ethyl ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by the reaction conditions . .

properties

IUPAC Name |

ethyl (E)-2-cyano-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDOTEWSLNGINB-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-phenylbut-2-enoate | |

CAS RN |

18300-89-5 | |

| Record name | 18300-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)